Necrosulfonamide Necrosulfonamide Necroptosis inhibitor. Blocks mixed lineage kinase domain-like protein (MLKL), a critical substrate of receptor-interacting serine-threonine kinase 3 (RIP3) during necrosis. Prevents MLKL-RIP1-RIP3 necrosome complex from interacting with downstream necrosis effectors.
Necrosulfonamide is a pharmacological inhibitor of MLKL with IC50 values of 124 nM in human HT-29. target: MLKLIC50 : 124 nM. In vitro: Necrosulfonamide significantly decreases BV6/DAC-induced cell death in MV4-11 cells. Treating cells with necrosulfonamide or knocking down MLKL expression arrests necrosis at a specific step at which RIP3 formed discrete punctae in cells. necrosulfonamide had no effect on apoptosis induced by TNF-α plus Smac mimetic in non-RIP3-expressing Panc-1 cells. Complete inhibition was observed at NSA concentration of 0.5 M. NSA is also an effective inhibitor of the necroptotic pathway induced by STS in the presence of caspase inhibitor.
Brand Name: Vulcanchem
CAS No.: 1360614-48-7
VCID: VC0002674
InChI: InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
SMILES: COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Molecular Formula: C18H15N5O6S2
Molecular Weight: 461.5 g/mol

Necrosulfonamide

CAS No.: 1360614-48-7

Cat. No.: VC0002674

Molecular Formula: C18H15N5O6S2

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

Necrosulfonamide - 1360614-48-7

CAS No. 1360614-48-7
Molecular Formula C18H15N5O6S2
Molecular Weight 461.5 g/mol
IUPAC Name (E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Standard InChI InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Standard InChI Key FNPPHVLYVGMZMZ-XBXARRHUSA-N
Isomeric SMILES COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
SMILES COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Canonical SMILES COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Appearance Assay:≥95%A crystalline solid

Chemical and Pharmacological Profile of Necrosulfonamide

Structural Characteristics and Physicochemical Properties

Necrosulfonamide (C18H15N5O6S2C_{18}H_{15}N_{5}O_{6}S_{2}) is a sulfonamide derivative featuring a 3-methoxypyrazine moiety linked to a 5-nitrothiophene group via an acrylamide bridge . With a molecular weight of 461.5 g/mol , it exhibits cell permeability and covalently modifies cysteine residues in human MLKL . The compound’s structure-activity relationship (SAR) was optimized during its discovery to enhance specificity for MLKL over related kinases .

Table 1: Key Chemical Properties of Necrosulfonamide

PropertyValueSource
Molecular FormulaC18H15N5O6S2C_{18}H_{15}N_{5}O_{6}S_{2}
Molecular Weight461.5 g/mol
CAS Number432531-71-0
SynonymsMLKL Inhibitor, Necrosis Inhibitor III
MechanismCovalent binding to MLKL Cys86

Mechanism of Action: Targeting the Necroptotic Pathway

Inhibition of MLKL Activation

Necroptosis proceeds through a well-defined cascade: tumor necrosis factor-α (TNF-α) binding to its receptor activates RIPK1 and RIPK3, which phosphorylate MLKL . Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane rupture and DAMP release . NSA halts this process by covalently modifying Cys86 in human MLKL, preventing its oligomerization and membrane disruption .

Table 2: Key Steps in Necroptosis and NSA’s Intervention

StepEffect of NSASource
RIPK1/RIPK3 activationNo direct inhibition
MLKL phosphorylationIndirect suppression
MLKL oligomerizationComplete inhibition
Membrane permeabilizationBlocked

Dual Anti-inflammatory and Anti-necroptotic Effects

Beyond blocking MLKL, NSA reduces neuroinflammation by suppressing microglial activation and proinflammatory cytokine production. In a subacute MPTP-induced Parkinson’s disease (PD) model, NSA decreased levels of TNF-α, interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) by 40–60% . Concurrently, it inhibited astrogliosis and cystatin F expression, a marker of chronic inflammation . These effects correlate with reduced α-synuclein oligomerization, likely via inhibition of glycogen synthase kinase-3β (GSK-3β) and matrix metalloproteinase-3 (MMP-3) .

Preclinical Applications in Neurological Disorders

Neuroprotection in Parkinson’s Disease

In MPTP-treated mice, NSA administration (5 mg/kg) restored dopaminergic neuron viability in the substantia nigra by 70% and improved motor coordination . Mechanistically, it suppressed MLKL phosphorylation and ubiquitylation, markers of necroptotic activation . The compound also reduced α-synuclein pathology, a hallmark of PD, by inhibiting GSK-3β-mediated phosphorylation at Ser129 .

Mitigation of Intracerebral Hemorrhage (ICH) Injury

In a collagenase VII-induced ICH model, NSA (5 mg/kg, twice daily) reduced hematoma volume by 35% and decreased blood-brain barrier (BBB) permeability . This was accompanied by a 50% reduction in ionized calcium-binding adapter molecule 1 (Iba1)-positive microglia and myeloperoxidase (MPO)-positive neutrophils . Western blot analysis revealed upregulated zonula occludens-1 (ZO-1) and downregulated MMP-9, indicating BBB stabilization .

Table 3: Efficacy of NSA in Preclinical Models

ModelDose RegimenKey OutcomesSource
MPTP-induced PD5 mg/kg, daily70% neuron survival; reduced α-synuclein
Collagenase VII ICH5 mg/kg, bid35% smaller hematoma; improved BBB
TNF-α/Smac/zVAD-induced124 nM (HT-29 cells)80% necroptosis inhibition

Broader Implications for Neuroinflammatory Diseases

Synergistic Effects on Multiple Cell Death Pathways

Emerging evidence suggests NSA may cross-inhibit pyroptosis by binding gasdermin D , though this requires further validation. In spinal cord injury models, NSA analogs reduced lesion size and improved functional recovery, likely through parallel anti-inflammatory mechanisms . These pleiotropic effects position NSA as a multifactorial therapeutic agent.

Comparative Advantages Over Existing Inhibitors

Challenges and Future Directions

Clinical Translation and Combination Therapies

Future research should explore NSA’s synergy with anti-apoptotic agents or immunomodulators. For example, combining NSA with GSK-3β inhibitors could enhance its anti-aggregation effects in PD . Similarly, co-administration with MMP inhibitors might amplify BBB protection in stroke models .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator